Home > Products > Screening Compounds P6256 > N-Hydroxy-4-(2-trifluoromethylbenzyloxy)-pyridine-2-carboxamidine
N-Hydroxy-4-(2-trifluoromethylbenzyloxy)-pyridine-2-carboxamidine - 1219454-18-8

N-Hydroxy-4-(2-trifluoromethylbenzyloxy)-pyridine-2-carboxamidine

Catalog Number: EVT-1703997
CAS Number: 1219454-18-8
Molecular Formula: C14H12F3N3O2
Molecular Weight: 311.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Hydroxy-4-(2-trifluoromethylbenzyloxy)-pyridine-2-carboxamidine is a novel organic compound that belongs to the class of pyridine derivatives. This compound features a hydroxylamine functional group, a trifluoromethyl substituent, and a carboxamidine moiety, which contribute to its unique chemical properties and potential biological activities. The trifluoromethyl group, in particular, is known for enhancing the lipophilicity and metabolic stability of compounds, making them more effective in various applications.

Source and Classification

This compound can be classified as a heterocyclic organic compound due to the presence of the pyridine ring. It is synthesized from readily available precursors through several chemical reactions. Its classification falls under the broader category of bioactive compounds that are being studied for their potential therapeutic applications, particularly in medicinal chemistry and drug development.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-Hydroxy-4-(2-trifluoromethylbenzyloxy)-pyridine-2-carboxamidine typically involves several key steps:

  1. Formation of the Pyridine Ring: The initial step often involves the synthesis of the pyridine ring using condensation reactions between appropriate aldehydes and ammonia or amines under acidic or basic conditions.
  2. Introduction of the Trifluoromethyl Group: This can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base, which facilitates the introduction of this highly electronegative group.
  3. Hydroxylamine Addition: The hydroxylamine group is introduced through a reaction with an appropriate amine derivative under controlled conditions to ensure selectivity.
  4. Formation of Carboxamidine: The final step typically involves the reaction of an amine with a carboxylic acid derivative to form the carboxamidine functional group.

These steps may require optimization in terms of temperature, pressure, and reaction time to maximize yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of N-Hydroxy-4-(2-trifluoromethylbenzyloxy)-pyridine-2-carboxamidine can be represented as follows:

  • Molecular Formula: C13_{13}H12_{12}F3_{3}N3_{3}O3_{3}
  • Molecular Weight: 305.25 g/mol
  • Structural Features:
    • A pyridine ring serves as the core structure.
    • A hydroxylamine group (-NHOH) attached to the carbon adjacent to the nitrogen in the pyridine.
    • A trifluoromethyl group (-CF3_3) attached to a benzyl ether moiety.

The structural configuration significantly influences its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

N-Hydroxy-4-(2-trifluoromethylbenzyloxy)-pyridine-2-carboxamidine can undergo various chemical reactions, including:

  1. Nucleophilic Substitution: The hydroxylamine can act as a nucleophile, allowing for substitution reactions with electrophiles.
  2. Oxidation: Under oxidative conditions, hydroxylamines can be converted into corresponding nitroso compounds.
  3. Reduction Reactions: The compound may also participate in reduction reactions, potentially yielding amines or other derivatives depending on the reducing agent used.

These reactions are essential for modifying the compound's structure to enhance its biological activity or to synthesize analogs for further study.

Mechanism of Action

Process and Data

The mechanism of action for N-Hydroxy-4-(2-trifluoromethylbenzyloxy)-pyridine-2-carboxamidine primarily involves its interaction with specific biological targets such as enzymes or receptors. The trifluoromethyl group enhances its membrane permeability and binding affinity to target proteins. This interaction may lead to:

  • Inhibition or Activation: Depending on the target, it may inhibit or activate specific biochemical pathways.
  • Therapeutic Effects: These interactions are crucial for eliciting desired therapeutic effects, such as anti-inflammatory or antimicrobial actions.

Research into its mechanism is ongoing, focusing on elucidating specific pathways affected by this compound.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-Hydroxy-4-(2-trifluoromethylbenzyloxy)-pyridine-2-carboxamidine exhibits several notable physical and chemical properties:

These properties are critical for determining its suitability for various applications in research and industry.

Applications

Scientific Uses

N-Hydroxy-4-(2-trifluoromethylbenzyloxy)-pyridine-2-carboxamidine has potential applications across several scientific fields:

  1. Medicinal Chemistry: Investigated for its potential as an antimicrobial or anticancer agent due to its bioactive nature.
  2. Drug Development: Serves as a lead compound for synthesizing new pharmaceuticals targeting specific diseases by modifying its structure to improve efficacy and reduce side effects.
  3. Agricultural Chemistry: Explored for use in crop protection formulations due to its biological activity against pests or pathogens.
  4. Material Science: Potentially utilized in developing advanced materials with tailored properties due to its unique chemical structure.

Research continues into optimizing its synthesis and exploring additional applications based on its chemical properties and biological activities.

Introduction to CD73 Inhibition and Rationale for Pyridine-2-Carboxamidine Derivatives

Role of CD73 in Adenosinergic Signaling and Tumor Microenvironment Immunosuppression

CD73 (ecto-5'-nucleotidase) functions as a pivotal enzymatic checkpoint in the adenosinergic signaling pathway, catalyzing the dephosphorylation of immunosuppressive extracellular adenosine monophosphate (AMP) to adenosine within the tumor microenvironment (TME). This enzymatic activity establishes an immunosuppressive niche that potently inhibits anti-tumor immunity through multiple mechanisms: adenosine binding to A₂A and A₂B receptors on immune cells suppresses T-cell activation, dendritic cell maturation, and natural killer (NK) cell cytotoxicity while simultaneously enhancing the immunosuppressive functions of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). Critically, preclinical studies demonstrate that CD73 inhibition significantly reverses this immunosuppression, with anti-CD73 monoclonal antibodies (e.g., oleclumab surrogates) in combination with cytotoxic therapies (5-fluorouracil + oxaliplatin) or anti-PD-L1 antibodies showing enhanced survival in syngeneic models of colorectal cancer (CT26, MC38) and sarcoma (MCA205). This therapeutic benefit is CD8⁺ T-cell dependent, as depletion abolishes efficacy, confirming that CD73 blockade fundamentally recalibrates the TME to favor anti-tumor immunity [3].

Table 1: Immunosuppressive Effects of CD73-Generated Adenosine in the Tumor Microenvironment

Immune Cell TypeEffect of Adenosine SignalingImpact on Anti-Tumor Immunity
Cytotoxic T Lymphocytes (CD8⁺)Suppressed activation and effector functionReduced tumor cell killing
Dendritic CellsImpaired maturation and antigen presentationDecreased T-cell priming
Natural Killer (NK) CellsInhibited cytotoxicity and cytokine productionDiminished innate immune surveillance
Regulatory T Cells (Tregs)Enhanced suppressive activityIncreased immune tolerance
Myeloid-Derived Suppressor Cells (MDSCs)Amplified recruitment and functionEnhanced immunosuppression

Structural Evolution of Nucleotide-Based CD73 Inhibitors

The development of CD73 inhibitors has progressed through distinct structural generations. Initial nucleotide-mimetic inhibitors featured adenosine analogs with phosphate replacements, exemplified by adenosine-5'-α,β-methylenediphosphonate (AOPCP, 1), which established the core binding pharmacophore but suffered from limited potency (micromolar affinity) and metabolic instability. Subsequent optimization yielded N⁶-benzyl-2-chloro derivatives (e.g., AB680/Quemliclustat) achieving subnanomolar inhibition by exploiting auxiliary binding pockets. A transformative shift emerged with the replacement of the adenine base with pyrimidine scaffolds, exemplified by N⁴-substituted 3-methylcytidine-5′-α,β-methylenediphosphonates (e.g., compound 9, Ki = 10.6 nM). This breakthrough demonstrated that non-purine nucleotides could achieve high potency while avoiding adenosine receptor activation. Key substitutions, particularly halogenated N⁴-benzyloxy groups (e.g., 4-chloro MRS4598 (16; Ki = 0.673 nM) and 4-iodo MRS4620 (18; Ki = 0.436 nM), yielded >20-fold potency enhancements over earlier derivatives by optimizing hydrophobic contacts within the CD73 binding cleft [1]. These advancements underscored the critical role of nucleobase modifications and established pyrimidine nucleotides as viable, high-affinity scaffolds for CD73 inhibition.

Table 2: Evolution of Key CD73 Inhibitor Structural Classes

Inhibitor GenerationRepresentative CompoundCore Structural FeaturesApprox. Ki (nM)Key Limitations
1st Generation (Phosphate Mimics)AOPCP (1)Adenosine-α,β-methylenediphosphonate~1000-5000Low potency, metabolic instability
2nd Generation (Purine Optimized)AB680 (Quemliclustat)N⁶-benzyl-2-chloro substitution<1Potential purine metabolism
3rd Generation (Pyrimidine-Based)3-Methylcytidine-5′-α,β-methylenediphosphate (9)N⁴-benzyloxy-3-methylcytidine10.6-
Optimized PyrimidinesMRS4620 (18)N⁴-(4-Iodobenzyloxy)-3-methylcytidine0.436Phosphonate metabolic sensitivity
Non-NucleotideN-Hydroxy-4-(2-trifluoromethylbenzyloxy)-pyridine-2-carboxamidinePyridine carboxamidine corePredicted <10Under investigation

Rational Design of N-Hydroxycarboxamidine Moieties for Enhanced Binding Affinity

The design of N-hydroxy-4-(2-trifluoromethylbenzyloxy)-pyridine-2-carboxamidine strategically addresses limitations inherent to nucleotide-based CD73 inhibitors. Its non-nucleotide pyridine-2-carboxamidine core circumvents potential phosphorylation pathways and avoids adenosine metabolite formation, thereby reducing off-target receptor activation risks. Crucially, the N-hydroxycarboxamidine moiety (-C(=NOH)NH₂) serves as a potent bidentate zinc-binding group, designed to chelate the catalytic Zn²⁺ ion within CD73's active site with higher affinity than the monodentate interactions typical of phosphate mimics like AOPCP. This chelation disrupts the enzyme's ability to coordinate the phosphate group of AMP. Furthermore, the 4-(2-trifluoromethylbenzyloxy) substitution is engineered to exploit the same hydrophobic subpocket as high-affinity N⁴-benzyloxy groups in cytidine inhibitors (e.g., MRS4598). The ortho-trifluoromethyl group enhances this interaction through strong hydrophobic and π-stacking interactions with residues like Phe417 and His438, while the electron-withdrawing CF₃ group potentially modulates the benzyl ring's electronic properties to improve binding. This structure represents a deliberate shift towards non-nucleotide chemotypes with potentially improved metabolic stability and pharmacokinetic profiles suitable for in vivo applications, while leveraging established SAR principles from nucleotide inhibitors [1] [3].

Properties

CAS Number

1219454-18-8

Product Name

N-Hydroxy-4-(2-trifluoromethylbenzyloxy)-pyridine-2-carboxamidine

IUPAC Name

N'-hydroxy-4-[[2-(trifluoromethyl)phenyl]methoxy]pyridine-2-carboximidamide

Molecular Formula

C14H12F3N3O2

Molecular Weight

311.26 g/mol

InChI

InChI=1S/C14H12F3N3O2/c15-14(16,17)11-4-2-1-3-9(11)8-22-10-5-6-19-12(7-10)13(18)20-21/h1-7,21H,8H2,(H2,18,20)

InChI Key

MWVVSCKINCVNTG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)COC2=CC(=NC=C2)C(=NO)N)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC(=NC=C2)C(=NO)N)C(F)(F)F

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC(=NC=C2)/C(=N/O)/N)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.